molecular formula C19H17N3O3S2 B3311565 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide CAS No. 946271-27-8

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide

Cat. No.: B3311565
CAS No.: 946271-27-8
M. Wt: 399.5 g/mol
InChI Key: PWXZXVDQCCEBJO-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Amino-Oxoethyl Group: This step involves the nucleophilic substitution reaction where the amino-oxoethyl group is introduced.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoic acid to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amino-oxoethyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but can include various substituted benzamides.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-propenamide
  • N-(2-amino-2-oxoethyl)acrylamide
  • [(2-amino-2-oxoethyl)thio]acetic acid

Uniqueness

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-25-14-10-6-5-9-13(14)17(24)22-18-16(12-7-3-2-4-8-12)21-19(27-18)26-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZXVDQCCEBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide
Reactant of Route 2
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide
Reactant of Route 3
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide
Reactant of Route 4
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methoxybenzamide

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